- Preparation of dihydroisoquinoline-2(1H)-carboxamides and related compounds and their use in treating medical conditions, World Intellectual Property Organization, , ,
Cas no 942920-55-0 (Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate)
942920-55-0 structure
Product Name:Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Numéro CAS:942920-55-0
Le MF:C10H9BrN2O2
Mégawatts:269.094661474228
MDL:MFCD11518924
CID:796770
PubChem ID:44608107
Update Time:2025-05-24
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylicacid, 4-bromo-, ethyl ester
- 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester
- BCP07197
- AKOS015835546
- SY104971
- MFCD11518924
- AB64162
- J-521324
- Ethyl 4-Bromo-7-azaindole-2-carboxylate
- DB-079844
- CS-0004646
- SC3471
- 942920-55-0
- VLZWUULVFAASBC-UHFFFAOYSA-N
- Ethyl 1H-4-Bromo-pyrrolo[2,3-b]pyridine-2-carboxylate
- SCHEMBL3603471
- Ethyl 4-bromo-1H-pyrrolo[2 pound not3-b]pyridine-2-carboxylate
- DTXSID70659706
- Ethyl4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- ethyl 4-bromo-1H-pyrrolo [2,3-b]pyridine -2-carboxylate
- DS-10835
-
- MDL: MFCD11518924
- Piscine à noyau: 1S/C10H9BrN2O2/c1-2-15-10(14)8-5-6-7(11)3-4-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13)
- La clé Inchi: VLZWUULVFAASBC-UHFFFAOYSA-N
- Sourire: O=C(C1NC2C(=C(C=CN=2)Br)C=1)OCC
Propriétés calculées
- Qualité précise: 267.98500
- Masse isotopique unique: 267.985
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 15
- Nombre de liaisons rotatives: 3
- Complexité: 250
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: 6
- Le xlogp3: 2.6
- Surface topologique des pôles: 55A^2
Propriétés expérimentales
- Couleur / forme: White to Yellow Solid
- Dense: 1.6±0.1 g/cm3
- Point de fusion: No data available
- Point d'ébullition: No data available
- Point d'éclair: No data available
- Indice de réfraction: 1.653
- Le PSA: 54.98000
- Le LogP: 2.50210
- Pression de vapeur: No data available
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302;H315;H319;H335
- Déclaration d'avertissement: P261;P305+P351+P338
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:2-8 °C
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Données douanières
- Code HS:2933990090
- Données douanières:
Code douanier chinois:
2933990090Résumé:
2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E195978-25mg |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 96% | 25mg |
¥243.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E195978-100mg |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 96% | 100mg |
¥387.90 | 2023-09-03 | |
| Fluorochem | 212494-250mg |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 95% | 250mg |
£296.00 | 2022-03-01 | |
| Fluorochem | 212494-1g |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 95% | 1g |
£739.00 | 2022-03-01 | |
| Fluorochem | 212494-5g |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 95% | 5g |
£2216.00 | 2022-03-01 | |
| Alichem | A029188716-1g |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 95% | 1g |
$366.08 | 2023-08-31 | |
| Alichem | A029188716-5g |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 95% | 5g |
$1424.64 | 2023-08-31 | |
| Alichem | A029188716-10g |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 95% | 10g |
$2007.04 | 2023-08-31 | |
| AstaTech | SC3471-0.25/G |
ETHYL 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE |
942920-55-0 | 95% | 0.25g |
$235 | 2023-09-15 | |
| Chemenu | CM149573-100mg |
ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
942920-55-0 | 95%+ | 100mg |
$157 | 2021-08-05 |
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, 65 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Tetramethylammonium bromide , Methanesulfonic anhydride Solvents: 1,2-Dimethoxyethane ; rt; 18 h, rt
Référence
- Indole compound, preparation and pharmaceutical composition and application thereof, China, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Référence
- Preparation of 3-[1-ethyl-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazol-3-yl]phenyl phenyl ureas for treating conditions mediated by at least one BRaf family kinase, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Trimethylammonium bromide , Methanesulfonic anhydride Solvents: Chloroform ; 0 °C → 25 °C; 16 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, neutralized, cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, neutralized, cooled
Référence
- Preparation of aryl-bipyridine amine derivatives as phosphatidylinositol phosphate kinase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: 1,2-Dimethoxyethane ; 5 min, 0 °C; 0 °C → rt; 18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
Référence
- Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase, Journal of Medicinal Chemistry, 2010, 53(10), 3973-4001
Méthode de production 6
Conditions de réaction
1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; 6 h, rt
Référence
- Knowledge-based design of 7-azaindoles as selective B-Raf inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(16), 4610-4614
Méthode de production 7
Conditions de réaction
1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Référence
- Preparation of novel pyrrolo[2,3-b]pyridine derivatives as histamine c-Met kinase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Référence
- Preparation of pyrrolo[2,3-b]pyridines as inhibitors of Akt activity, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Water ; rt; pH 10, rt
1.2 Reagents: Tetramethylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide , Acetonitrile ; cooled; rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 7 °C
1.2 Reagents: Tetramethylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide , Acetonitrile ; cooled; rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 7 °C
Référence
- Synthesis and activity evaluation of PARP-1 inhibitors with azaindole skeleton, Yaoxue Xuebao, 2013, 48(12), 1792-1799
Méthode de production 10
Conditions de réaction
Référence
- Pyrrolopyridine carboxylic acid derivatives, United States, , ,
Méthode de production 11
Conditions de réaction
Référence
- Preparation of pyrrolopyridine carboxylic acid derivatives for the treatment of neurological and psychiatric disorder, World Intellectual Property Organization, , ,
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Raw materials
- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-bromo-1-(phenylsulfonyl)-, ethyl ester
- 3-Chlorobenzoic acid
- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, ethyl ester, 7-oxide
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Preparation Products
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:942920-55-0)Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Numéro de commande:A844905
État des stocks:in Stock
Quantité:1g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:04
Prix ($):250.0
Courriel:sales@amadischem.com
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Littérature connexe
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
942920-55-0 (Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) Produits connexes
- 388565-59-1(1,8-Naphthyridine-2-carboxylicacid, ethyl ester)
- 394223-02-0(Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate)
- 1234616-83-1(Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate)
- 1256825-86-1(Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate)
- 221675-35-0(Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate)
- 913181-72-3(1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid methyl ester hydrochloride)
- 1222175-21-4(Ethyl 5-Bromo-1H-pyrrolo2,3-bpyridine-2-carboxylate)
- 577711-94-5(Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate)
- 1257856-84-0(Ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate)
- 1261537-34-1(Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:942920-55-0)Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Pureté:99%
Quantité:1g
Prix ($):250.0